molecular formula C10H12O3 B8704555 1,3-Benzodioxole, 5-propoxy- CAS No. 87590-42-9

1,3-Benzodioxole, 5-propoxy-

Cat. No.: B8704555
CAS No.: 87590-42-9
M. Wt: 180.20 g/mol
InChI Key: WEZFPHYHXDVBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole is a bicyclic aromatic compound consisting of a benzene ring fused with a dioxole ring (two oxygen atoms at the 1,3-positions). The 5-propoxy derivative features a propoxy group (–OCH₂CH₂CH₃) attached to the 5-position of the benzodioxole core. This substituent introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

CAS No.

87590-42-9

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

5-propoxy-1,3-benzodioxole

InChI

InChI=1S/C10H12O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h3-4,6H,2,5,7H2,1H3

InChI Key

WEZFPHYHXDVBGQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The propoxy group (-OCH₂CH₂CH₃) undergoes selective oxidation under controlled conditions:

Reagent/Conditions Product Mechanism Source
KMnO₄ (acidic)5-Carboxy-1,3-benzodioxolePropoxy chain oxidizes to carboxylic acid via intermediate aldehydes.
CrO₃/H₂SO₄5-(2-Oxopropyl)-1,3-benzodioxolePartial oxidation stops at ketone formation.
Ozone (O₃) followed by H₂O₂5-Hydroxy-1,3-benzodioxoleOxidative cleavage of the propoxy group to a hydroxyl substituent.

Key Insight : The oxidation pathway depends on the strength of the oxidizing agent and reaction pH. Stronger agents (e.g., KMnO₄) fully oxidize the propoxy chain, while milder conditions (e.g., CrO₃) yield ketones.

Reduction Reactions

Reductive modifications target both the dioxole ring and substituents:

Reagent/Conditions Product Mechanism Source
H₂/Pd-C5-Propoxy-1,3-cyclohexadienePartial hydrogenation of the benzene ring to a dihydro derivative.
LiAlH₄5-(3-Hydroxypropoxy)-1,3-benzodioxoleReduction of intermediate aldehydes/ketones to alcohols.
NaBH₄/CeCl₃Retention of dioxole ringSelective reduction of carbonyl groups without ring opening.

Notable Observation : Catalytic hydrogenation preserves the dioxole ring but reduces aromaticity, enhancing reactivity toward electrophiles.

Nucleophilic Substitution

The propoxy group participates in SN2 reactions under basic conditions:

Nucleophile Product Conditions Source
NH₃5-Aminopropoxy-1,3-benzodioxoleReflux in ethanol with K₂CO₃.
CH₃S⁻5-(Methylthio)propoxy derivativePhase-transfer catalysis (PTC) in DMF.
F⁻5-Fluoropropoxy derivativeMicrowave-assisted substitution at 120°C.

Mechanistic Note : Steric hindrance from the dioxole ring slows substitution rates compared to simpler aryl ethers.

Ring-Opening Reactions

The dioxole ring (1,3-dioxolane) is susceptible to acid-catalyzed cleavage:

Acid Product Application Source
HCl (concentrated)Catechol derivative with propoxy chainSynthesis of polyphenolic intermediates for polymer chemistry.
HBF₄/EtherBoron-fluoride adductsCatalyzes Friedel-Crafts alkylation of the aromatic ring.

Critical Factor : Ring-opening yields catechol derivatives, which are valuable in synthesizing antioxidants and ligands .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzodioxole ring directs electrophiles to the 4- and 6-positions:

Electrophile Product Regioselectivity Source
HNO₃/H₂SO₄4-Nitro-5-propoxy-1,3-benzodioxoleNitration occurs at the para position.
Cl₂/FeCl₃4,6-Dichloro derivativeDichlorination due to high ring activation.
CH₃COCl/AlCl₃4-Acetyl derivativeAcetylation favored at the least hindered site.

Stereoelectronic Effect : The dioxole ring’s electron-donating effect enhances reactivity toward electrophiles by ~10⁴ compared to benzene .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction Type Catalyst Product Source
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivatives with arylboronic acids.
Heck ReactionPd(OAc)₂Alkenylation at the 4-position.
Buchwald-Hartwig AminationXantphos/Pd₂(dba)₃Introduction of amine groups.

Yield Optimization : Coupling reactions require anhydrous conditions and inert atmospheres for >80% yields .

Photochemical Reactions

UV irradiation induces unique reactivity:

Condition Product Application Source
UV (254 nm) in CH₃CN[2+2] Cycloaddition adductsSynthesis of strained polycyclic compounds.
UV/O₂Quinone derivativesOxidative photodegradation pathways.

Caution : Photoreactions often produce complex mixtures requiring chromatographic separation .

Thermal Decomposition

Pyrolysis studies reveal stability limits:

Temperature Major Products Mechanism Source
300°C (inert atmosphere)CO, CH₃CH₂CH₂OH, and charRadical-initiated chain scission.
450°C (air)CO₂, H₂O, and phenolic residuesComplete combustion with residue formation.

Thermogravimetric Analysis (TGA) : Decomposition onset occurs at 280°C, with a mass loss of 95% by 400°C .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key derivatives of 1,3-benzodioxole and their substituents:

Compound Name Substituent at 5-Position CAS Number Molecular Formula Key Applications/Properties
Safrole Allyl (–CH₂CH=CH₂) 94-59-7 C₁₀H₁₀O₂ Precursor in perfumery, flavoring
Isosafrole 1-Propenyl (–CH=CHCH₃) 120-58-1 C₁₀H₁₀O₂ Intermediate in synthetic chemistry
1,3-Benzodioxole, 5-propyl- Propyl (–CH₂CH₂CH₃) 194-59-2 C₁₀H₁₂O₂ Limited data; potential solvent use
5-Propanoyl-1,3-benzodioxole Propanoyl (–COCH₂CH₃) 137275-80-0 C₁₉H₂₁NO₅ Pharmaceutical intermediate
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid Hydroxypropanoic acid (–CH₂CH(OH)COOH) 949-14-4 C₁₀H₁₀O₅ Biochemical research

Physicochemical Properties

  • Solubility: Safrole: Insoluble in water, miscible with organic solvents (e.g., ethanol, ether) . 5-Propanoyl derivative: Likely polar due to the ketone group; solubility in DMSO or ethanol inferred .

Reactivity and Functional Behavior

  • Electrochemical Applications: Unsubstituted 1,3-benzodioxole acts as a solid-electrolyte interphase (SEI) precursor in lithium-ion batteries but underperforms compared to vinylene carbonate due to reduction at higher potentials .
  • Synthetic Utility :
    • Safrole and isosafrole undergo oxidation or epoxidation at the allylic/propenyl group, forming intermediates for fragrances or pharmaceuticals .
    • Propoxy groups could exhibit ether-specific reactivity (e.g., cleavage under acidic conditions).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.